molecular formula C11H11ClN2O3 B12897574 5-Oxopyrrolidin-3-yl (3-chlorophenyl)carbamate CAS No. 88015-87-6

5-Oxopyrrolidin-3-yl (3-chlorophenyl)carbamate

Cat. No.: B12897574
CAS No.: 88015-87-6
M. Wt: 254.67 g/mol
InChI Key: SUKPRHIFYLAXEH-UHFFFAOYSA-N
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Description

5-Oxopyrrolidin-3-yl (3-chlorophenyl)carbamate is a compound that features a pyrrolidine ring, a carbamate group, and a chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxopyrrolidin-3-yl (3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 5-oxopyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, incorporating steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

5-Oxopyrrolidin-3-yl (3-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

5-Oxopyrrolidin-3-yl (3-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxopyrrolidin-3-yl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ibuzatrelvir: An experimental antiviral drug with a similar pyrrolidine structure.

    tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate: Another compound with a similar carbamate group.

    Methyl 3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates: Compounds with similar pyrrolidine and carbamate structures.

Uniqueness

5-Oxopyrrolidin-3-yl (3-chlorophenyl)carbamate is unique due to its specific combination of a pyrrolidine ring, a carbamate group, and a chlorophenyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

88015-87-6

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

(5-oxopyrrolidin-3-yl) N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C11H11ClN2O3/c12-7-2-1-3-8(4-7)14-11(16)17-9-5-10(15)13-6-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16)

InChI Key

SUKPRHIFYLAXEH-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)OC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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